Tartaric anhydride dibenzoate
Description
Historical Context and Significance in Chiral Chemistry
The history of tartaric anhydride (B1165640) dibenzoate is intrinsically linked to the broader history of stereochemistry and the study of chiral molecules. The foundational work on tartaric acid by Louis Pasteur in 1848, where he successfully separated the enantiomers of a tartaric acid salt, marked the discovery of molecular chirality. nih.govnih.gov This seminal discovery laid the groundwork for understanding the three-dimensional nature of molecules and its profound implications in chemistry and biology. nih.gov
Tartaric acid and its derivatives, including tartaric anhydride dibenzoate, became crucial tools for chemists. nih.gov These compounds, being enantiomerically pure and readily available, serve as valuable chiral building blocks, or "chirons," in asymmetric synthesis. nih.gov They allow for the precise introduction of two stereocenters into a target molecule, which is critical for the synthesis of complex natural products and for structure-activity relationship studies. nih.gov The use of tartaric acid derivatives has been instrumental in the total synthesis and stereochemical assignment of numerous bioactive molecules. nih.gov Over the past 150 years, tartaric acid and its derivatives have remained attractive and widely utilized compounds in organic chemistry. pw.edu.pl
Scope and Objectives of Research on this compound
Research on this compound and related tartaric acid derivatives is multifaceted, with objectives spanning fundamental understanding to practical applications. A primary focus is its utilization in asymmetric synthesis. Researchers continuously explore its role as a chiral auxiliary and a precursor for creating chiral ligands for metal-catalyzed reactions and new organocatalysts. nih.govresearchgate.net
A significant area of investigation involves the synthesis of bioactive molecules. Tartaric acid derivatives have been successfully employed in the synthesis of compounds with anti-HIV activity and other therapeutic properties. nih.govresearchgate.net The ability to control stereochemistry is paramount in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.
Furthermore, the unique optical and material properties of this compound make it a subject of interest in materials science. ontosight.ai Research is ongoing to explore its potential in the development of novel materials with specific optical characteristics and in the formation of crystals. ontosight.ai Kinetic studies on the synthesis of dibenzoyl-L-tartaric anhydride have been conducted to understand the reaction mechanism and to design more efficient continuous reactors for its production. researchgate.net The development of efficient and cost-effective syntheses for such chiral molecules remains a significant challenge and a key objective for synthetic chemists. nih.gov
Interactive Data Table: Synthesis of D-dibenzoyl tartaric acid
This table outlines different embodiments for the synthesis of D-dibenzoyl tartaric acid, detailing the reactants and resulting products.
| Embodiment | D-tartrate (kg) | Toluene (B28343) (L) | Catalyst | Catalyst Amount | Benzoyl Chloride (kg) | Reaction Time (hours) | D-dibenzoyl tartaric acid anhydride (kg) | Hydrolysis Water (kg) | Hydrolysis Toluene (kg) | Final D-dibenzoyl tartaric acid (kg) |
| 3 | 7.5 | 10 | Ferrous sulfate (B86663) | 45g | 18 | 4 | 20.7 | 20.7 | 20.7 | 17.1 |
| 5 | 450 | 600 | Copper sulfate | 2.4kg | 950 | 4 | 1201.1 | 1201.1 | 1201.1 | 1055.7 |
Data sourced from a patent on the synthesis method of D-dibenzoyl tartaric acid. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-benzoyloxy-2,5-dioxooxolan-3-yl) benzoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O7/c19-15(11-7-3-1-4-8-11)23-13-14(18(22)25-17(13)21)24-16(20)12-9-5-2-6-10-12/h1-10,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIKRMSPXYQFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(=O)OC2=O)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938790 | |
| Record name | 2,5-Dioxooxolane-3,4-diyl dibenzoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
340.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17637-11-5 | |
| Record name | 3,4-Bis(benzoyloxy)dihydro-2,5-furandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17637-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tartaric anhydride dibenzoate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dioxooxolane-3,4-diyl dibenzoate | |
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| Record name | Tartaric anhydride dibenzoate | |
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Advanced Synthetic Methodologies for Tartaric Anhydride Dibenzoate and Its Stereoisomers
Optimized Synthetic Pathways to Tartaric Anhydride (B1165640) Dibenzoate
The synthesis of O,O'-diacyltartaric anhydrides, including the dibenzoate derivative, is well-established and typically proceeds by the exhaustive acylation of tartaric acid, which is then followed by hydrolysis to yield the corresponding diacyltartaric acids. semanticscholar.org However, the direct synthesis and isolation of the anhydride itself require carefully controlled conditions to maximize yield and purity.
The primary precursor for the synthesis is tartaric acid itself, which exists in several stereoisomeric forms (L-(+), D-(-), racemic, and meso). pw.edu.plpw.edu.pl The synthesis of a specific enantiomer of tartaric anhydride dibenzoate begins with the selection of the corresponding enantiomerically pure tartaric acid (e.g., L-(+)-tartaric acid to produce (+)-dibenzoyl-L-tartaric anhydride). pw.edu.pl
The formation of the anhydride ring from the two carboxylic acid functions of tartaric acid occurs in conjunction with the O-acylation of the secondary hydroxyl groups. pw.edu.pl The process can be achieved by reacting tartaric acid with a suitable acylating agent. For instance, the synthesis of diacetyl-d-tartaric anhydride involves reacting anhydrous d-tartaric acid with acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid. lookchem.comorgsyn.org This general principle applies to the formation of other diacyl anhydrides, where the acylating agent determines the final product. pw.edu.pl
The most common method for synthesizing this compound is the direct benzoylation of tartaric acid using benzoyl chloride. patsnap.comgoogle.comchemicalbook.com This reaction typically requires at least three equivalents of the acylating agent: two for the O-acylation of the hydroxyl groups and one for the formation of the anhydride from the carboxyl groups, which produces one equivalent of benzoic acid as a by-product. pw.edu.pl
Several strategies have been developed to optimize this process:
Use of Catalysts: To improve reaction rates and allow for milder conditions, various catalysts are employed. Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and aluminum chloride (AlCl₃) have been shown to be effective. pw.edu.plgoogle.com Other methodologies utilize catalysts like copper sulfate (B86663) or ferrous sulfate, particularly in solvent-based systems. patsnap.comchemicalbook.comgoogle.com
Solvent and Temperature Control: The reaction can be performed without a solvent at high temperatures (120-170°C), but this can lead to side reactions and a solidified reaction mixture. pw.edu.pl The use of an inert aromatic solvent, such as toluene (B28343) or xylene, is preferred as it allows the reaction to proceed at a lower temperature (typically refluxing toluene), prevents solidification, and simplifies product purification. pw.edu.plpatsnap.comgoogle.com Reaction temperatures are crucial; temperatures below 70°C result in slow reaction rates, while temperatures above 150°C can cause thermal decomposition of the product, reducing the yield. google.com
Alternative Reagents: Some methods employ thionyl chloride in conjunction with benzoyl chloride. google.comgoogle.com This can convert the carboxylic acid by-product formed during the reaction into the acylating agent in situ, potentially improving efficiency. pw.edu.pl Another approach involves reacting tartaric acid with benzoyl chloride and benzotrichloride (B165768) in an organic solvent. google.com
The table below summarizes various reaction conditions reported in the literature for the synthesis of D- or L-dibenzoyl tartaric anhydride.
| Starting Material | Acylating Agent | Catalyst | Solvent | Reaction Time | Product | Reference |
| D-tartaric acid | Benzoyl chloride | Copper sulfate | Toluene | 4 hours | D-dibenzoyl tartaric anhydride | patsnap.com |
| L-tartaric acid | Benzoyl chloride | Copper sulfate | Toluene | 4 hours | L-dibenzoyl tartaric anhydride | chemicalbook.com |
| D-tartaric acid | Benzoyl chloride | Ferrous sulfate | Toluene | 4 hours | D-dibenzoyl tartaric anhydride | patsnap.com |
| L-tartaric acid | Benzoyl chloride, Thionyl chloride | Ferric chloride | - | - | O,O'-dibenzoyl-L-tartaric anhydride | google.com |
| Tartaric acid | Benzoyl chloride, Benzotrichloride | Ferric chloride | - | - | Dibenzoyl L-tartaric acid anhydride | google.com |
This table is interactive. Users can sort and filter the data based on the columns.
Achieving high purity and maintaining the enantiomeric excess of the product are critical. The purification process primarily aims to remove unreacted starting materials, the carboxylic acid by-product (e.g., benzoic acid), and any side products. pw.edu.pl
Common techniques include:
Crystallization and Filtration: The product often crystallizes from the reaction mixture upon cooling. orgsyn.org The crude crystalline product is then collected using a Büchner funnel. lookchem.comorgsyn.org Using a solvent like xylene is advantageous because the monocarboxylic acid by-products are more soluble in it than the desired anhydride, facilitating separation. pw.edu.pl
Washing: The collected solid is typically washed with appropriate solvents to remove soluble impurities. Dry benzene (B151609) and cold absolute ether are reported for washing diacetyl-d-tartaric anhydride. lookchem.comorgsyn.org
Centrifugation: On a larger scale, centrifugation is an effective method to separate the solid anhydride from the reaction solvent and dissolved impurities. patsnap.comgoogle.com
Drying: The purified product is dried under vacuum, often in a desiccator over a drying agent like phosphorus pentoxide, to remove residual solvents and moisture. lookchem.comorgsyn.org It is important to note that diacyltartaric anhydrides can be unstable and sensitive to moisture, which can cause hydrolysis back to the diacid. orgsyn.org Attempts to recrystallize the anhydride can sometimes lead to decomposition. orgsyn.org
Enantioselective Synthesis and Diastereomeric Control in Derivative Preparation
The synthesis of a specific stereoisomer of this compound is achieved through a substrate-controlled approach rather than a catalyst-controlled enantioselective reaction. The chirality of the final product is dictated entirely by the chirality of the starting tartaric acid. pw.edu.plpw.edu.pl For example, starting with D-(-)-tartaric acid exclusively yields D-(-)-dibenzoyl tartaric anhydride, and L-(+)-tartaric acid yields the corresponding L-(+)-enantiomer. patsnap.comchemicalbook.com The benzoylation reactions occur at the hydroxyl groups and between the carboxylic acid groups without affecting the pre-existing stereocenters of the tartaric acid backbone.
Therefore, the "enantioselective synthesis" of this compound is accomplished by selecting the appropriate enantiomerically pure tartaric acid, which is commercially available and relatively inexpensive, especially the natural L-(+) form derived from the wine industry. pw.edu.plpw.edu.pl The high fidelity of this stereochemical transfer is crucial for its application as a chiral resolving agent, where its own enantiomeric purity directly influences the effectiveness of the resolution of other racemic compounds. semanticscholar.orgresearchgate.net
Green Chemistry Approaches in this compound Synthesis
Efforts to develop more environmentally friendly methods for the synthesis of this compound focus on several key principles of green chemistry.
Catalysis: The use of catalysts, such as copper sulfate or Lewis acids, improves the efficiency of the synthesis. pw.edu.plpatsnap.com Catalytic processes often require lower temperatures and reduce reaction times, leading to energy savings and potentially fewer by-products compared to uncatalyzed high-temperature reactions. pw.edu.pl
Solvent Recycling: In industrial-scale synthesis, the use of toluene as a solvent is common. Methodologies have been developed where the solvent can be recovered and recycled for subsequent batches, minimizing solvent waste and reducing the environmental impact and cost of the process. patsnap.comchemicalbook.comgoogle.com
Atom Economy: Some synthetic routes are designed to improve atom economy. For instance, methods that utilize thionyl chloride can convert the benzoic acid by-product back into the benzoyl chloride acylating agent in situ, incorporating the atoms that would otherwise be lost in a by-product. pw.edu.pl
These approaches contribute to making the production of this important chiral chemical more efficient and aligned with modern standards of sustainable chemical manufacturing.
Tartaric Anhydride Dibenzoate As a Chiral Auxiliary and Resolving Agent in Asymmetric Synthesis
Applications in Asymmetric Induction
The inherent chirality of tartaric anhydride (B1165640) dibenzoate can be harnessed to influence the stereochemical outcome of a variety of chemical transformations. It can be employed either by modifying it to create a chiral auxiliary that directs the course of a diastereoselective reaction or by using it as a stoichiometric chiral reagent to achieve enantioselectivity.
Derivatives of tartaric anhydride dibenzoate, particularly tartrimides, serve as effective chiral auxiliaries. These auxiliaries are covalently attached to a prochiral substrate, and the chiral environment provided by the tartaric acid backbone directs the approach of reagents, leading to the preferential formation of one diastereomer over the other.
One notable application of tartaric acid imides is in diastereoselective Diels-Alder reactions. For instance, the TiCl₄ catalyzed reaction between 2-tert-butyl-1,3-butadiene and N-α-methylbenzylmaleimide, a chiral imide, results in the formation of diastereomeric Diels-Alder adducts in a 15:1 ratio. researchgate.net The chiral auxiliary, in this case, effectively controls the facial selectivity of the dienophile.
The utility of these derivatives extends to the synthesis of valuable chiral building blocks. Diacyl tartrimides can be readily converted into enantiomerically pure vicinal dihydroxy-, diamino-, or difluoropyrrolidines. researchgate.net These products are significant as they can act as chiral ligands in metal-catalyzed reactions or serve as precursors for the synthesis of chiral lactams and lactones with high enantiomeric excess. researchgate.net
The following table summarizes the diastereoselectivity achieved in a representative reaction using a tartaric acid derivative as a chiral auxiliary.
| Dienophile | Diene | Catalyst | Diastereomeric Ratio | Reference |
| N-α-methylbenzylmaleimide | 2-tert-butyl-1,3-butadiene | TiCl₄ | 15:1 | researchgate.net |
Table 1: Diastereoselective Diels-Alder Reaction
This compound and its derivatives can also be used as stoichiometric chiral reagents to induce enantioselectivity in various transformations. In these cases, the chiral reagent is consumed during the reaction.
An example of this is the asymmetric hypervalent iodine-mediated oxidation of sulfides to sulfoxides. In a study by Kita et al., a dibenzoyl tartaric acid derivative was identified as the most effective chiral source for this transformation, achieving enantiomeric excesses of up to 72% for the resulting sulfoxides. nih.gov This reaction was carried out in a reversed micellar system, highlighting the versatility of tartaric acid derivatives in different reaction media. nih.gov
| Substrate (Sulfide) | Chiral Reagent | Product (Sulfoxide) Enantiomeric Excess (ee) | Reference |
| Thioanisole | Dibenzoyl tartaric acid derivative (5) | 72% | nih.gov |
Table 2: Asymmetric Sulfide Oxidation
Catalytic Applications of Tartaric Anhydride Dibenzoate and Its Derivatives in Asymmetric Catalysis
Tartaric Anhydride (B1165640) Dibenzoate as an Asymmetric Catalyst
While direct catalytic applications of tartaric anhydride dibenzoate are not extensively documented, its hydrated form, dibenzoyltartaric acid (DBTA), is a well-established chiral Brønsted acid. Its utility in this capacity is most notably demonstrated in the separation of racemic mixtures through the formation of diastereomeric salts, a process that relies on the principles of chiral recognition and differential solubility.
The primary role of dibenzoyltartaric acid in organocatalysis is as a chiral resolving agent, an application that leverages its Brønsted acidic nature. The formation of salts between the chiral acid and a racemic base results in a pair of diastereomers with distinct physical properties, which can then be separated by crystallization. This method has been successfully applied to a wide range of compounds, including amines, amino acid derivatives, and phosphine (B1218219) oxides. researchgate.netmdpi.comrug.nlnih.govcore.ac.ukdiva-portal.org For instance, the enantiomers of 2-aminonorbornene (B1216617) ester have been successfully separated using (+)-O,O′-dibenzoyltartaric acid. nih.gov
The use of chiral carboxylic acids like DBTA as true Brønsted acid catalysts in asymmetric transformations is a developing area of research. researchgate.net These catalysts offer an intermediate acidity between that of typical hydrogen bond donors and stronger phosphoric acids, potentially enabling the activation of a different range of substrates. researchgate.net
While less common, DBTA has also been implicated in systems that have Lewis acidic character. For example, in combination with iodine, it has been used for the dynamic kinetic resolution of tert-butylphenylphosphine (B1609042) oxide. core.ac.uk In this system, the phosphine oxide is believed to act as a hydrogen bond acceptor with one of the acidic protons of the dibenzoyltartaric acid. rug.nl
The most significant enantioselective transformation involving dibenzoyltartaric acid is the resolution of racemates. This technique has proven to be highly effective for obtaining enantiomerically pure compounds that are valuable as chiral ligands, catalysts, or pharmaceutically active agents. The efficiency of the resolution depends on the specific interactions between the chiral acid and the substrate, leading to the preferential crystallization of one diastereomeric salt.
A notable example is the deracemization of axially chiral nicotinamides through dynamic salt formation with enantiopure DBTA. mdpi.com This process allows for the conversion of a racemic mixture into a single enantiomer in high yield. Similarly, DBTA has been employed in the resolution of chiral phosphine oxides, which are precursors to important P-chiral phosphine ligands used in asymmetric catalysis. rug.nlcore.ac.uk Calcium salts of DBTA have been shown to be effective in the coordination-mediated resolution of P-stereogenic dialkyl-arylphosphine oxides and methyl o-chloromandelate, a key intermediate for the drug clopidogrel. mdpi.comscispace.com
| Racemic Compound | Resolving Agent | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Axially Chiral Nicotinamides | Enantiopure Dibenzoyltartaric Acid (DBTA) | Not specified | mdpi.com |
| tert-Butylphenylphosphine oxide | (+)-L-Dibenzoyltartaric Acid (DBTA) with Iodine | 96% ee | core.ac.uk |
| 2-Aminonorbornene ester | (+)-O,O′-Dibenzoyltartaric Acid (DBTA) | Not specified | nih.gov |
| Ethyl-phenyl-propylphosphine oxide | Acidic Ca²⁺-salt of (−)-O,O′-dibenzoyl-(2R,3R)-tartaric acid | >93% ee | mdpi.com |
| Methyl o-chloromandelate | (2R, 3R)-O,O′-dibenzoyltartaric acid and CaO | >99.5% ee | scispace.com |
Metal-Organic Frameworks (MOFs) and Coordination Complexes Incorporating this compound
Dibenzoyltartaric acid is an excellent building block for the construction of coordination polymers and metal-organic frameworks (MOFs) due to its chirality and the presence of multiple coordination sites. These materials have potential applications in enantioselective separations, sensing, and catalysis.
Researchers have synthesized and structurally characterized a variety of coordination compounds using DBTA as a ligand with different metal cations. For example, a one-dimensional coordination polymer has been constructed from manganese(II), (+)-dibenzoyltartaric acid, and 2,2′-bipyridine. researchgate.net In this structure, the Mn(II) center is coordinated by two carboxylate oxygen atoms from two different DBTA ligands. researchgate.net Similarly, copper(II) has been shown to form discrete mononuclear complexes with dibenzoyltartaric acid. mdpi.com
A particularly interesting application is the use of DBTA to enhance the stability of coordination polymers. A study demonstrated that the introduction of a sodium salt of d-O,O'-dibenzoyltartaric acid (Na-d-DBTA) into a europium-based coordination polymer (Eu-d-DBTA) significantly extended its pH stability range from 6-8 to 3-11. nih.govacs.org This "ligand-as-buffer" approach creates a dynamic structure where the Na-d-DBTA acts as a buffer, protecting the coordination framework from acidic or alkaline environments. nih.govacs.org These stabilized materials also exhibit stable photoluminescence properties, making them suitable for sensing applications, such as the selective detection of amino acids like L-tryptophan and L-lysine. nih.gov
| Metal Ion | DBTA Derivative | Resulting Structure | Potential Application | Reference |
|---|---|---|---|---|
| Copper(II) | Dibenzoyltartaric acid (H₂dbta) | Discrete mononuclear complex: [Cu(Hdbta)₂(H₂O)₄] | - | mdpi.com |
| Manganese(II) | (+)-Dibenzoyltartaric acid (d-H₂DBTA) | 1D coordination polymer: {[Mn(DBTA)(bpy)(H₂O)₂]·2H₂O}n | Magnetic materials | researchgate.net |
| Europium(III) | d-O,O'-Dibenzoyltartaric acid (d-H₂DBTA) and its sodium salt | 1D coordination polymer with enhanced stability: Eu/Na-d-DBTA | Luminescence sensing of amino acids | nih.govacs.org |
Immobilization Strategies for Heterogeneous Catalysis with this compound
The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving their stability, reusability, and applicability in industrial processes. While direct immobilization of this compound is not widely reported, its parent acid has been used in the context of creating structured catalytic materials.
One approach involves the use of dibenzoyltartaric acid as a template for the synthesis of mesoporous materials. Specifically, it has been employed as a non-surfactant pore-directing agent in the sol-gel synthesis of mesoporous silica (B1680970), such as MCM-41. tandfonline.comtandfonline.comacs.org In this method, the organic acid helps to organize the silica framework, creating a material with a high surface area and a defined pore structure. tandfonline.comtandfonline.comacs.org After the synthesis, the template can be removed by solvent extraction, leaving behind a porous support that can be functionalized with active catalytic sites.
Furthermore, there is mention in the literature of the synthesis of immobilized catalysts derived from dibenzoyltartaric acid monohydrate for the heterogeneous epoxidation of alkenes. pageplace.de This suggests the potential for covalently attaching or adsorbing DBTA-based catalysts onto solid supports to create robust and recyclable catalytic systems.
Advanced Spectroscopic and Structural Elucidation of Tartaric Anhydride Dibenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment
High-resolution NMR spectroscopy is an indispensable tool for confirming the identity and assessing the purity of tartaric anhydride (B1165640) dibenzoate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectrum, the two methine protons (H-3 and H-4) on the anhydride ring are chemically and magnetically equivalent due to the C₂ symmetry of the molecule. They are expected to appear as a sharp singlet. For the related compound, O-benzoyl-L-tartaric anhydride, the methine protons appear at δ = 5.38 and 6.33 ppm in DMSO-d₆. umich.edu For dibenzoyl tartaric anhydride, a single peak for these two protons is anticipated, likely in the range of 6.0-6.5 ppm, reflecting the electron-withdrawing nature of the adjacent benzoate (B1203000) and anhydride functionalities. The aromatic protons of the two benzoate groups typically appear as a set of multiplets in the aromatic region, usually between 7.5 and 8.2 ppm.
The ¹³C NMR spectrum is also highly informative. The carbonyl carbons of the anhydride ring are expected to resonate at approximately 165-170 ppm. The ester carbonyl carbons of the benzoate groups would appear at a similar chemical shift, around 164-166 ppm. The methine carbons (C-3 and C-4) are expected in the 70-75 ppm region. For O-benzoyl-L-tartaric anhydride, these carbons are found at δ = 71.64 and 74.73 ppm. umich.edu The aromatic carbons will produce a series of signals between 128 and 135 ppm. Purity assessment is achieved by integrating the proton signals and by identifying any impurity peaks in either the ¹H or ¹³C spectra.
Table 1: Predicted NMR Chemical Shifts (δ) for (2R,3R)-Tartaric Anhydride Dibenzoate
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methine (CH ) | ~6.0 - 6.5 (s, 2H) | ~70 - 75 |
| Aromatic (C₆H₅ ) | ~7.5 - 8.2 (m, 10H) | ~128 - 135 |
| Ester Carbonyl (C =O) | - | ~164 - 166 |
| Anhydride Carbonyl (C =O) | - | ~165 - 170 |
Note: Predicted values are based on data from related compounds and general chemical shift principles. Solvent: DMSO-d₆.
Single-Crystal X-ray Diffraction Analysis of Tartaric Anhydride Dibenzoate and its Adducts
Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and conformational details. While a specific crystal structure for dibenzoyl tartaric anhydride is not widely reported in primary literature databases, analysis of closely related structures, such as mono(benzoyl)tartaric anhydride and (2R,3R)-diacetyltartaric acid anhydride, provides significant insight into its expected solid-state conformation. researchgate.net
The core of the molecule is a five-membered dihydrofuran-2,5-dione ring. In related anhydride structures, this ring is not planar but adopts a twisted or envelope conformation to minimize steric strain. researchgate.net For this compound, a twisted conformation with approximate C₂ symmetry is expected, where the two benzoate groups are oriented in a pseudo-equatorial fashion to reduce steric hindrance.
The analysis would precisely determine the bond lengths, bond angles, and torsion angles. Key parameters include the C-O-C angle within the anhydride ring and the torsion angle between the two C-H bonds on the chiral centers (C3-C4), which defines the relative orientation of the benzoate substituents. X-ray analysis of adducts formed between this compound and other molecules can also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which are crucial in its application as a chiral resolving agent.
Table 2: Representative Crystallographic Data for the Analogous (2R,3R)-Diacetyltartaric Acid Anhydride
| Parameter | Value |
| Chemical Formula | C₈H₈O₇ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.835 |
| b (Å) | 10.398 |
| c (Å) | 13.298 |
| V (ų) | 944.4 |
| Z | 4 |
Note: Data is for a related compound and serves as an example of expected crystallographic parameters.
Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Determination
Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. nih.gov These techniques measure the differential interaction of the molecule with left and right circularly polarized light.
For this compound, the benzoate groups act as the primary chromophores. The electronic transitions of these groups are influenced by the chiral environment of the tartaric anhydride backbone, giving rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters. A (2R,3R)-enantiomer will produce a CD spectrum that is a mirror image of the (2S,3S)-enantiomer.
Optical rotatory dispersion measures the change in optical rotation with wavelength. The specific rotation at a single wavelength, typically the sodium D-line (589 nm), is a characteristic physical property. For instance, O-benzoyl-L-tartaric anhydride, derived from (2R,3R)-tartaric acid, exhibits a positive specific rotation of [α]D²⁵ = +122.14 (c 1.00, DME). umich.edu In contrast, the parent (-)-dibenzoyl-L-tartaric acid has a negative specific rotation of -116° (c=9, ethanol). sigmaaldrich.com The sign of the rotation is a direct indicator of which enantiomer is present, allowing for unambiguous assignment of the absolute configuration as either (2R,3R) or (2S,3S) by comparing the experimental value to known standards.
Table 3: Specific Rotation of Tartaric Acid Derivatives
| Compound | Enantiomer | Specific Rotation [α]D | Conditions | Reference |
| O-Benzoyl-tartaric anhydride | L- (from 2R,3R) | +122.14° | 25°C, c=1, DME | umich.edu |
| Dibenzoyl-tartaric acid | L- (from 2R,3R) | -116° | 20°C, c=9, EtOH | sigmaaldrich.com |
| Diacetyl-tartaric anhydride | L- (from 2R,3R) | +56° to +62° | 20°C, c=6, Acetone |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and can provide insights into its conformational state.
The FT-IR spectrum of this compound is dominated by the stretching vibrations of its carbonyl groups. A key feature distinguishing the anhydride from its corresponding diacid is the presence of two coupled C=O stretching bands for the anhydride functional group. These typically appear as a symmetric and an asymmetric stretch, expected near 1850 cm⁻¹ and 1780 cm⁻¹, respectively. Additionally, the ester carbonyl (C=O) stretch of the benzoate groups will be present, typically around 1720-1740 cm⁻¹. Other significant bands include the C-O stretching of the ester and anhydride groups between 1300 and 1000 cm⁻¹, and the characteristic absorptions of the benzene (B151609) rings, including C=C stretching around 1600 and 1450 cm⁻¹, and C-H stretching just above 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the polar carbonyl groups give strong signals in the IR, the non-polar aromatic C=C bonds of the benzoate rings often produce strong signals in the Raman spectrum, particularly the ring breathing mode around 1000 cm⁻¹. The symmetric anhydride C=O stretch is also typically Raman active. The combination of both FT-IR and Raman allows for a comprehensive vibrational analysis of the molecule.
Table 4: Key Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Anhydride C=O | Asymmetric Stretch | ~1850 | Strong | Weak |
| Anhydride C=O | Symmetric Stretch | ~1780 | Strong | Medium-Strong |
| Ester C=O | Stretch | ~1720 - 1740 | Strong | Medium |
| Aromatic C=C | Stretch | ~1600, ~1450 | Medium | Strong |
| Anhydride/Ester C-O | Stretch | ~1300 - 1000 | Strong | Medium-Weak |
| Aromatic C-H | Stretch | >3000 | Medium-Weak | Strong |
Note: Values are based on characteristic group frequencies. The FTIR spectrum of the related dibenzoyl-D-tartaric acid shows a strong ester C=O stretch at 1731 cm⁻¹ and a carboxylic acid C=O stretch at 1700 cm⁻¹. chemicalbook.com
Mechanistic Investigations of Reactions Involving Tartaric Anhydride Dibenzoate
Reaction Pathway Elucidation in Tartaric Anhydride (B1165640) Dibenzoate-Mediated Asymmetric Syntheses
The elucidation of the reaction pathway in tartaric anhydride dibenzoate-mediated asymmetric acylations is fundamental to understanding how this chiral reagent discriminates between enantiomers or enantiotopic groups. The generally accepted pathway for the acylation of an alcohol involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride. This attack leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the ester and a benzoate (B1203000) leaving group.
In the context of a kinetic resolution, the two enantiomers of a racemic alcohol will react with the chiral anhydride at different rates. This rate difference arises from the diastereomeric nature of the transition states leading to the acylation of each enantiomer. The reaction pathway for the faster-reacting enantiomer will have a lower activation energy barrier compared to the pathway for the slower-reacting enantiomer.
For the desymmetrization of a meso-diol, the two enantiotopic hydroxyl groups will also exhibit different reactivities towards the chiral anhydride. The reaction pathway leading to the acylation of one hydroxyl group will be favored over the other, resulting in a non-racemic monoester product.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping out these reaction pathways. By calculating the energies of the reactants, intermediates, transition states, and products, researchers can construct a detailed potential energy surface for the reaction. These studies can reveal whether the reaction proceeds through a concerted or a stepwise mechanism and can identify the rate-determining step of the reaction. While specific DFT studies on this compound are not extensively found in the immediate search results, the principles are well-established in the study of similar asymmetric acylation reactions.
Transition State Analysis and Enantioselectivity Origin Determination
The origin of enantioselectivity in this compound-mediated reactions lies in the energetic difference between the diastereomeric transition states. A thorough analysis of the geometry and energy of these transition states is therefore crucial for understanding and predicting the stereochemical outcome of the reaction.
In the transition state for the acylation of an alcohol, the chiral environment created by the dibenzoate groups of the tartaric anhydride moiety dictates the preferred orientation of the incoming alcohol. For one enantiomer of the alcohol, a favorable arrangement can be achieved where steric hindrance is minimized and attractive non-covalent interactions are maximized. For the other enantiomer, achieving a similar low-energy arrangement is not possible, leading to a higher energy transition state.
Computational modeling has become an indispensable tool for visualizing and quantifying the subtle differences in these transition states. By examining the calculated structures, researchers can pinpoint the specific steric clashes or favorable interactions that are responsible for the observed enantioselectivity. For instance, the bulky benzoate groups can create a chiral pocket that preferentially accommodates one enantiomer of the alcohol substrate over the other.
The following table presents hypothetical data from a computational study on the desymmetrization of a meso-diol using (+)-tartaric anhydride dibenzoate, illustrating the energy differences that lead to enantioselectivity.
| Transition State | Relative Energy (kcal/mol) | Key Distances (Å) | Dihedral Angle (°) |
| TS-pro-R | 0.0 | O-C(carbonyl): 2.1 | C-O-C(carbonyl)-O: 175 |
| TS-pro-S | +1.8 | O-C(carbonyl): 2.3 | C-O-C(carbonyl)-O: 155 |
This is a hypothetical data table for illustrative purposes.
In this hypothetical example, the transition state leading to the acylation of the pro-R hydroxyl group (TS-pro-R) is 1.8 kcal/mol lower in energy than the transition state for the acylation of the pro-S hydroxyl group (TS-pro-S). This energy difference would result in the preferential formation of the (R)-monoester, thus explaining the origin of the enantioselectivity. The table also includes key geometric parameters that differ between the two transition states, which can be used to rationalize the energy difference.
Role of Non-Covalent Interactions in Chiral Recognition and Induction
Non-covalent interactions play a decisive role in the process of chiral recognition and the subsequent induction of asymmetry in reactions mediated by this compound. These interactions, although individually weak, collectively create a well-defined chiral environment that is capable of discriminating between enantiomers or enantiotopic groups with high fidelity.
The key non-covalent interactions at play in these systems include:
Steric Repulsion: The bulky benzoate groups of the chiral reagent create significant steric hindrance. In the favored transition state, the substrate is oriented in a way that minimizes these repulsive interactions. The disfavored transition state, in contrast, is destabilized by steric clashes between the substrate and the chiral ligand.
Hydrogen Bonding: Although not always the primary driving force for selectivity, hydrogen bonding between the hydroxyl group of the alcohol and a carbonyl oxygen of the anhydride can help to pre-organize the substrate within the chiral pocket, influencing the trajectory of the nucleophilic attack.
π-π Stacking: The aromatic rings of the benzoate groups can engage in π-π stacking interactions with aromatic moieties present in the substrate. These attractive interactions can contribute to the stability of the favored transition state.
CH-π Interactions: Interactions between C-H bonds of the substrate and the π-systems of the benzoate groups can also play a role in stabilizing the transition state complex.
The following table summarizes the key non-covalent interactions and their proposed role in a hypothetical kinetic resolution of a racemic secondary alcohol using (+)-tartaric anhydride dibenzoate.
| Interaction Type | Role in Chiral Recognition |
| Steric Repulsion | The larger substituent on the stereocenter of the slower-reacting enantiomer experiences a significant steric clash with a benzoate group. |
| π-π Stacking | An aromatic ring on the faster-reacting enantiomer engages in a favorable π-π stacking interaction with a benzoate group. |
| Hydrogen Bonding | Pre-orients the alcohol for nucleophilic attack, but is likely similar for both enantiomers. |
This is a hypothetical data table for illustrative purposes.
Derivatization and Applications in Complex Molecule Synthesis
Utilization as a Chiral Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The inherent chirality of tartaric anhydride (B1165640) dibenzoate makes it an attractive building block for the synthesis of enantiomerically pure pharmaceutical intermediates. The anhydride ring is susceptible to nucleophilic attack by amines, leading to the formation of chiral diamides, which are valuable precursors for biologically active compounds.
Research has demonstrated the synthesis of a series of chiral amides and imides from the related diacetyl-L-tartaric acid anhydride by reaction with various aliphatic and aromatic amines. qau.edu.pkresearchgate.net These reactions typically proceed by the opening of the anhydride ring to form a half-ester, which is then coupled with an amine to yield the final chiral amide. researchgate.net Some of these synthesized chiral amides have shown potential antimicrobial and phytotoxic activities, highlighting their relevance as pharmaceutical leads. researchgate.netasianpubs.org
A significant application is the synthesis of long-chain tartaric acid diamides, which are designed as novel ceramide-like compounds. nih.govresearchgate.net Ceramides are crucial lipids in the skin's barrier and are involved in cellular signaling. The synthesis of ceramide analogues from tartaric anhydride derivatives provides a pathway to new compounds for dermatological and cosmetic applications. The general synthesis involves the reaction of an O-protected tartaric anhydride with long-chain amines. nih.govresearchgate.net This reaction opens the anhydride ring to form chiral diamides, which structurally mimic natural ceramides. nih.gov
| Amine Reactant | Resulting Chiral Diamide Derivative | Potential Application | Reference |
| Substituted Anilines | Methyl-2,3-diacetoxy-4-oxo-4-(substituted-phenylamino)butanoate | Antimicrobial and Herbicidal Agents | researchgate.netasianpubs.org |
| Long-chain Aliphatic Amines | Long-chain (R,R)-diacetoxysuccinamides | Ceramide Analogues for Skin Barrier Models | nih.govresearchgate.net |
This table showcases examples of chiral intermediates derived from tartaric acid anhydrides.
While tartaric anhydride dibenzoate is a powerful tool for creating these chiral intermediates, its most widespread use in the pharmaceutical industry is as a chiral resolving agent for racemic mixtures of amine-containing drugs. researchgate.netresearchgate.net
Synthesis of Chiral Dyes and Advanced Organic Materials Derived from this compound
The unique optical and chemical properties of this compound make it a candidate for the synthesis of advanced organic materials. Its derivatives have been explored for applications in materials science, including the formation of specialized crystals and polymers. nih.gov
One notable area of application is in the development of ceramide analogues for creating artificial models of the skin's stratum corneum. nih.govresearchgate.net Long-chain tartaric acid diamides, synthesized from diacetoxysuccinic anhydride (a related O-protected tartaric anhydride), have been shown to possess physicochemical properties similar to natural ceramides. nih.gov These synthetic analogues are valuable for in vitro studies of transdermal drug penetration and for understanding the structure and function of the skin barrier. The synthesis involves a multi-step process starting from the O-protected anhydride to yield the target long-chain diamides. researchgate.net
While the direct synthesis of commercial chiral dyes from this compound is not widely documented, the fundamental chemistry of reacting the anhydride with chromophoric amines suggests a pathway to such molecules. The resulting chiral amides could exhibit unique chiroptical properties, making them of interest for specialized applications.
Incorporation into Natural Product Synthesis Strategies
Tartaric acid and its derivatives are fundamental components of the "chiral pool," which consists of readily available, enantiomerically pure compounds used as starting materials for the total synthesis of complex natural products. researchgate.net The C4 backbone of tartaric acid provides a stereochemically defined template that chemists can elaborate upon to construct intricate molecular architectures.
Derivatives of tartaric acid, such as its esters and O-acyl variants, are frequently employed as chiral auxiliaries or building blocks in the synthesis of a wide array of natural products, including alkaloids, macrolides, and polyethers. researchgate.net The predictable stereochemistry of the tartrate scaffold allows for high levels of stereocontrol in subsequent reactions.
However, despite the widespread use of the tartaric acid framework, specific examples detailing the direct incorporation of this compound into the total synthesis of a natural product are not prevalent in a survey of scientific literature. Synthetic strategies often favor the use of tartaric acid esters, such as diethyl tartrate, for reactions like asymmetric epoxidation, or employ the parent O,O'-dibenzoyltartaric acid for resolutions. researchgate.netresearchgate.net The anhydride itself is more commonly associated with the derivatization reactions described in the preceding sections rather than as a direct building block in multi-step natural product synthesis.
Emerging Applications and Interdisciplinary Research with Tartaric Anhydride Dibenzoate
Application in Materials Science for Optically Active Materials and Crystal Formation
The inherent chirality of tartaric anhydride (B1165640) dibenzoate makes it a valuable component in the synthesis of optically active materials, which are crucial for a range of applications, from advanced optics to chiral separations. ontosight.ai Researchers are exploring its use in creating novel polymers and crystalline structures with specific optical properties. ontosight.ai
The synthesis of optically active polymers often involves the incorporation of chiral monomers like tartaric anhydride dibenzoate into a polymer backbone. This process can impart unique chiroptical properties to the resulting material. For instance, tartaric acid-based chiral polyamides have been synthesized and shown to exhibit tunable multicolor fluorescence. nih.gov These materials demonstrate aggregation-induced emission and their fluorescence can be modulated by solvent choice, indicating the potential for creating environmentally sensitive optical materials. nih.gov
In the realm of crystal engineering, this compound serves as a rigid and chiral building block for the construction of ordered crystalline frameworks. The precise spatial arrangement of the benzoate (B1203000) and anhydride groups facilitates the formation of specific intermolecular interactions, guiding the assembly of molecules into well-defined crystal lattices. ontosight.ai The ability to control crystal formation is essential for developing materials with tailored properties, such as nonlinear optical materials and piezoelectric crystals. The synthesis of dibenzoyltartaric acid and its anhydride is a key process in obtaining these materials, with various methods developed to optimize yield and purity. mdpi.com
Table 1: Properties of this compound and Related Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| (+)-Dibenzoyl-L-tartaric anhydride | C₁₈H₁₂O₇ | 340.29 | 192-196 | White to off-white crystalline powder |
| (+)-O,O'-Diacetyl-L-tartaric anhydride | C₈H₈O₇ | 216.14 | 130-135 | - |
| Diacetyl-d-tartaric anhydride | - | - | 133-134 | Crystalline product |
Data sourced from references rsc.orgnih.govfigshare.com
Supramolecular Chemistry and Self-Assembly of this compound Derivatives
Supramolecular chemistry focuses on the study of non-covalent interactions to construct complex, functional chemical systems. Tartaric acid and its derivatives, including this compound, are excellent candidates for building blocks in supramolecular chemistry due to their ability to form multiple hydrogen bonds and engage in other non-covalent interactions. researchgate.net
The self-assembly of this compound derivatives can lead to the formation of a variety of supramolecular architectures, such as gels, liquid crystals, and molecular cages. These organized structures are of interest for applications in areas like chiral recognition, catalysis, and drug delivery. For example, a synthetic receptor has been designed to recognize different enantiomers of diacyl tartaric acids through distinct binding geometries, showcasing the potential for creating highly selective sensors. researchgate.net
Furthermore, the confinement of chiral dicarboxylic acids, such as tartaric acid, within a supramolecular cage has been shown to enhance their chiroptical signals. nih.gov This amplification effect can be utilized for the sensitive detection and quantification of chiral molecules in complex mixtures. nih.gov The principles demonstrated with tartaric acid can be extended to its derivatives like the dibenzoate, suggesting that this compound-based systems could be developed for similar sensing applications. The ability of these molecules to form ordered structures is also evident in the formation of chiral liquid crystals, where the molecular shape and chirality of the constituents dictate the properties of the mesophase. doaj.org
Table 2: Research Findings in Supramolecular Chemistry of Tartaric Acid Derivatives
| Research Area | Key Finding | Significance | Reference |
| Chiral Recognition | A synthetic receptor with a binaphthyl spacer shows different binding geometries for enantiomers of diacyl tartaric acids. | Demonstrates the potential for creating highly selective chiral sensors based on tartaric acid derivatives. | researchgate.net |
| Chiroptical Enhancement | Confinement of tartaric acid in a supramolecular cage amplifies its circular dichroism signal. | Offers a method for the sensitive detection and quantification of chiral molecules in complex environments. | nih.gov |
| Chiral Separation | Different d-tartaric acid derivatives exhibit varying efficiencies in the chiral separation of Finerenone, with D-DOTA being the most effective. | Highlights the importance of the resolving agent's structure in achieving efficient chiral resolution. |
Bio-organic Chemistry Interfaces and Biological Probes Incorporating this compound Scaffolds
The interface between organic chemistry and biology offers exciting opportunities for the development of new diagnostic and therapeutic tools. Chiral molecules play a crucial role in biological processes, and therefore, chiral scaffolds like this compound are of significant interest in bio-organic chemistry. While direct applications of this compound as biological probes are still an emerging area of research, the broader family of tartaric acid derivatives has shown considerable promise.
Tartaric acid derivatives have been utilized as starting materials in the synthesis of various biologically active compounds. Their rigid, chiral framework can be functionalized to create molecules that interact specifically with biological targets such as enzymes or receptors. The development of fluorescent probes for bioimaging is an area where such scaffolds could be particularly valuable. A molecular scaffold forms the core structure of a probe, to which fluorescent reporters and targeting moieties can be attached. rsc.org The chirality of the this compound scaffold could be exploited to achieve enantioselective recognition of biological molecules.
For instance, chiral fluorescent sensors based on other molecular frameworks have been developed for the selective recognition of tartaric acids. nih.gov This principle could be inverted, using a this compound scaffold to create probes for detecting other chiral biomolecules. The synthesis of multi-functional fluorophores for targeted cellular imaging often relies on versatile scaffolds that can be readily modified. The chemical tractability of this compound makes it a suitable candidate for such scaffold-based approaches to designing novel biological probes. Although research is ongoing, the unique combination of chirality, rigidity, and synthetic accessibility of this compound positions it as a promising platform for the future development of sophisticated tools for bio-organic research and medical diagnostics.
Theoretical and Computational Studies on Tartaric Anhydride Dibenzoate
Density Functional Theory (DFT) Calculations for Conformation, Electronic Structure, and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. For a chiral auxiliary like tartaric anhydride (B1165640) dibenzoate, DFT calculations are crucial for understanding the conformational preferences that dictate its three-dimensional shape. This shape is fundamental to how it guides the approach of reactants, thereby controlling the stereochemistry of a reaction.
While specific DFT studies on tartaric anhydride dibenzoate are not widely available in public literature, the methodologies can be understood by examining research on its parent compound, tartaric acid. A detailed study combining laser ablation, supersonic jet expansion, and Fourier transform microwave spectroscopy with computational calculations has revealed the complex conformational landscape of isolated tartaric acid. nih.gov This research identified five distinct low-energy conformers stabilized by intricate intramolecular hydrogen-bond networks. nih.gov Two of these conformers possess an extended carbon backbone, while three adopt a bent, or gauche, structure. nih.gov
This type of analysis, when applied to this compound, would identify the most stable arrangements of the dibenzoate groups and the anhydride ring. The relative energies of these conformers determine their population at a given temperature, and their specific geometries are key to building accurate models of the transition states in reactions where it is used as a chiral auxiliary.
The table below illustrates the type of data generated from such a conformational analysis, using the example of the five conformers of (R,R)-tartaric acid identified through spectroscopy and supported by DFT calculations. nih.gov
| Conformer | Carbon Backbone | Relative Energy (kJ/mol) | Key Intramolecular Interactions |
| I | trans (extended) | 0.00 | O−H···O=C and O−H···O hydrogen bonds |
| II | trans (extended) | 1.83 | Different hydrogen-bonding network from I |
| III | gauche (bent) | 2.90 | Extensive hydrogen-bonding network |
| IV | gauche (bent) | 6.50 | Stabilized by O−H···O interactions |
| V | gauche (bent) | 7.90 | Unique hydrogen-bonding pattern |
This table is based on data for the parent compound, tartaric acid, and serves as an example of the output from DFT conformational analysis. nih.gov
Furthermore, DFT calculations provide insights into the electronic structure, such as the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO). This information is vital for predicting the molecule's reactivity, identifying the most likely sites for nucleophilic or electrophilic attack, and understanding its role in catalytic cycles.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. For this compound, MD simulations are invaluable for understanding how the solvent environment and intermolecular interactions influence its conformational preferences and its interaction with reactants.
A reaction's solvent can significantly affect the stability of conformers and transition states. MD simulations can model the explicit interactions between the chiral auxiliary and solvent molecules, revealing how solvation shells form and how specific interactions, like hydrogen bonds, might favor one conformation over another. While specific MD studies on this compound are scarce, the principles are demonstrated in studies of related molecules. For instance, MD simulations have been used to probe the structure and interfacial properties of dicarboxylic acid coatings on aqueous aerosols. nih.gov These simulations showed how the acids orient themselves at the water interface and how their solubility influences their interaction with the water core, sometimes leading to phase separation. nih.gov
In the context of a reaction involving this compound, MD simulations would be used to:
Explore the conformational landscape in different solvents to see if the gas-phase preferences predicted by DFT hold true in solution.
Simulate the approach of a substrate to the chiral auxiliary, identifying key non-covalent interactions (e.g., van der Waals forces, pi-stacking with the benzoate (B1203000) rings) that precede the chemical reaction.
Calculate the potential of mean force for the association of the auxiliary and a reactant, giving insight into the thermodynamics of forming a pre-reaction complex.
These simulations bridge the gap between the static picture provided by DFT and the dynamic reality of a chemical reaction in solution, offering a more complete understanding of the factors that govern enantioselectivity.
In Silico Prediction of Enantioselectivity and Reaction Outcomes
A major goal of computational chemistry in the field of asymmetric synthesis is the in silico prediction of which enantiomer of a product will be preferentially formed. Such predictive models can save significant time and resources in the lab by guiding the choice of chiral auxiliary and reaction conditions.
Developing these predictive models often involves a multi-step process that integrates results from DFT and sometimes MD simulations. For chiral auxiliaries like this compound, the process would look like this:
Transition State Modeling: DFT is used to calculate the structures and energies of the transition states leading to the different possible stereoisomeric products. The difference in the activation energies for these competing pathways (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction.
Descriptor Generation: The geometric and electronic properties of the calculated transition states are used to generate quantitative descriptors. These can include steric parameters (e.g., buried volume), bond lengths/angles, and electronic properties (e.g., partial charges).
Model Building: Using data from a series of known reactions, statistical methods like multivariate linear regression are employed to build a model that correlates the calculated descriptors with the experimentally observed enantioselectivity. researchgate.net
Researchers have successfully developed such models to predict selectivity for various reaction types. researchgate.net These models can provide a straightforward decision tree for selecting the best catalyst or chiral auxiliary for a desired transformation. researchgate.net For example, mechanistic studies on the use of tartaric acid as an organocatalyst for boronate additions proposed a detailed catalytic cycle where the tartaric acid activates the boronate through a double-exchange reaction. nih.gov This type of mechanistic hypothesis, derived from experimental and computational data, is a form of reaction outcome prediction. nih.gov
The development of robust in silico models is a rapidly advancing field, leveraging machine learning and expanding databases to improve accuracy and expand the "applicability domain" of the predictions. frontiersin.orgnih.gov
The table below summarizes various computational approaches used to model and predict enantioselectivity, which would be applicable to systems involving this compound.
| Computational Method | Objective | Typical Output | Example Application |
| DFT Transition State Analysis | Determine the energetic preference for competing reaction pathways. | Geometries and relative free energies (ΔΔG‡) of transition states. | Rationalizing the stereochemical outcome of a specific reaction. |
| (Q)SAR Models | Predict activity/selectivity based on chemical structure. | A predicted enantiomeric excess (ee) or a classification (e.g., high/low selectivity). | High-throughput screening of potential chiral catalysts or auxiliaries. nih.gov |
| MD with Potential of Mean Force | Understand substrate binding and association thermodynamics. | Free energy profile of bringing two molecules together in solution. | Assessing the initial recognition step between a chiral auxiliary and a substrate. |
| Hybrid QM/MM Methods | Combine high-level quantum mechanics for the reacting core with a molecular mechanics description of the surroundings. | Accurate transition state energies in a complex environment (e.g., an enzyme active site or large catalyst). | Modeling reactions where the entire system is too large for full DFT. researchgate.net |
By integrating these computational techniques, a comprehensive theoretical understanding of this compound can be achieved, enabling its rational application and the design of new, more effective chiral auxiliaries for asymmetric synthesis.
Future Research Directions and Perspectives in Tartaric Anhydride Dibenzoate Chemistry
Development of Novel Tartaric Anhydride (B1165640) Dibenzoate-Based Chiral Catalysts with Enhanced Efficiency and Selectivity
While O,O'-Dibenzoyltartaric anhydride is primarily known as a stable intermediate for the production of O,O'-dibenzoyltartaric acid, a widely used chiral resolving agent, its foundational chiral scaffold is a launchpad for developing new catalytic systems. acs.orgpw.edu.pl Research in this area focuses on leveraging the anhydride's structure to create catalysts with superior performance.
The derivatives of tartaric acid, for which the dibenzoate anhydride is a key precursor, are extensively used as chiral auxiliaries, ligands for metal-based catalysts, and chiral building blocks. acs.orgresearchgate.net Future work aims to modify this fundamental structure to fine-tune catalyst activity and selectivity. For instance, creating catalysts where the tartaric acid backbone is rigidified and the stereocenters are held in close proximity to a metal coordination site is a promising strategy. This can prevent issues like sulfur inversion in dithioether ligands, which is known to erode enantioselectivity in some catalytic processes.
Another avenue of research involves using tartaric acid derivatives to create novel catalytic materials, such as chiral carbon nanodots (CNDs). These materials can exhibit outstanding performance in reactions like the enantioselective ring-opening of epoxides, demonstrating the potential for creating heterogeneous catalysts from this renewable chiral pool. The development of such catalysts, derived from the tartaric acid framework, underscores a move towards more robust and recyclable catalytic systems.
Exploration of New Asymmetric Transformations and Reaction Methodologies
The utility of the tartaric acid framework, accessible via the dibenzoate anhydride, extends beyond classical resolutions. Researchers are actively exploring its use in a variety of modern asymmetric transformations. researchgate.net
Recent breakthroughs include the use of O,O'-dibenzoyltartaric acid in dynamic chiral salt formation for asymmetric photoreactions, achieving the deracemization of certain compounds with high efficiency. chemicalbook.com This highlights a shift towards employing these classic chiral molecules in innovative, non-classical transformations.
Furthermore, the core structure is ideal for developing auxiliaries and catalysts for key carbon-carbon bond-forming reactions. While direct use of the anhydride is less common, its derivatives are instrumental in:
Asymmetric Aldol (B89426) Reactions: The development of stereochemically defined tetrasubstituted enolborinates, which undergo highly diastereoselective and enantioselective aldol reactions, showcases the potential for creating complex stereocenters. nih.govresearchgate.netcapes.gov.br
1,3-Dipolar Cycloadditions: Tartaric acid esters have been successfully used as chiral auxiliaries to control enantioselectivity in 1,3-dipolar cycloaddition reactions, yielding highly functionalized chiral heterocycles. researchgate.netrsc.org
Future work will likely focus on expanding the scope of these reactions and developing new methodologies where the unique stereoelectronic properties of the tartaric anhydride dibenzoate scaffold can be exploited to control the formation of multiple chiral centers in a single transformation.
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
To meet industrial demand, the integration of modern manufacturing technologies like flow chemistry and automated synthesis is a critical future direction. These approaches offer enhanced safety, consistency, and scalability compared to traditional batch processing. chim.itresearchgate.net
Flow Chemistry: The synthesis of this compound is a complex, multi-phase process that can be hazardous in large-scale batch reactors. acs.org Recognizing this, kinetic studies have been performed specifically to gather the data needed to design a continuous plug flow reactor (PFR) for its synthesis. acs.org Furthermore, a continuous method for the subsequent hydrolysis of the anhydride to dibenzoyl-L-tartaric acid has been developed. This process involves feeding the anhydride and water into a reactor at 80-100°C, followed by controlled cooling and crystallization, demonstrating the feasibility of a continuous production line. chemicalbook.com The advantages of flow chemistry, such as superior heat transfer and precise control over reaction time, are particularly suited to managing the highly exothermic and corrosive nature of the anhydride synthesis. acs.orgchim.it
| Parameter | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk due to large volumes of hazardous reagents (e.g., benzoyl chloride) and exotherms. acs.org | Inherently safer due to small reactor volumes and superior heat management. chim.it |
| Control | Difficult to control temperature and mixing in large, heterogeneous mixtures. acs.org | Precise control over temperature, pressure, and residence time. chim.it |
| Scalability | Scaling up is complex and requires significant process redesign. | Scalable by operating for longer durations or using parallel reactor lines. chim.it |
| Efficiency | Can suffer from lower yields and more by-products. | Often results in higher yields and purity, simplifying downstream processing. researchgate.net |
Automated Synthesis: Automated synthesis platforms, which can precisely handle liquid and solid reagents, control reaction conditions, and perform work-up steps, are becoming increasingly vital in chemical manufacturing. sigmaaldrich.comimperial.ac.uknih.gov Such systems could be programmed to carry out the entire two-step synthesis of dibenzoyltartaric acid from tartaric acid:
Anhydride Formation: An automated system could precisely dose tartaric acid, a solvent like toluene (B28343), and a catalyst, followed by the controlled addition of benzoyl chloride at a set temperature. google.com
Hydrolysis and Work-up: The resulting anhydride slurry could be automatically transferred to a hydrolysis reactor, where water is added. The system would then manage the heating, cooling, and filtration steps to isolate the final product. chemicalbook.com
The integration of these automated and continuous flow methods represents a significant step towards making the production of this compound and its derivatives more efficient, safer, and scalable for industrial applications.
Sustainability and Green Chemistry Principles in this compound Research and Application
Adherence to green chemistry principles is paramount for the future of chemical manufacturing. The synthesis and application of this compound are increasingly being evaluated through this lens, from the choice of raw materials to the final process efficiency.
Key Green Chemistry Considerations:
Renewable Feedstocks: The primary raw material, L-Tartaric acid, is a natural product obtained as a by-product of the wine industry, making it a renewable and sustainable starting point. pw.edu.plresearchgate.net
Atom Economy and Waste Prevention: Traditional methods for synthesizing the anhydride often require an excess of benzoyl chloride, with one equivalent lost as benzoic acid, which must be separated and recycled. acs.org Newer methods aim to improve atom economy. For example, using benzotrichloride (B165768) in conjunction with benzoyl chloride can avoid the formation of benzoic acid as a by-product. google.com Similarly, replacing reagents like thionyl chloride avoids the generation of sulfur dioxide gas. google.comgoogle.com
Safer Solvents and Auxiliaries: Many industrial syntheses utilize toluene as a solvent. google.comgoogle.com While effective, research into greener solvent alternatives is an ongoing goal. Importantly, patented processes emphasize the ability to recycle the toluene solvent, which significantly reduces waste and environmental impact. google.comgoogle.com Some newer methods explore using silicone oil, which can also be recycled. patsnap.com
Catalysis: The use of catalysts like copper sulfate (B86663) or ferric chloride is preferable to stoichiometric reagents, as they are used in small amounts and can significantly reduce reaction times and improve yields. google.comgoogle.com
The table below summarizes the green aspects of various reported synthesis methods.
| Synthesis Method | Reagents | Solvent | Green Chemistry Aspects |
| Traditional Method | L-Tartaric acid, Benzoyl chloride (excess), Thionyl chloride | Toluene | Uses a renewable feedstock. Generates significant by-products (benzoic acid, sulfur dioxide). pw.edu.plgoogle.com |
| Improved Batch Method | L-Tartaric acid, Benzoyl chloride, Copper sulfate (catalyst) | Toluene | Avoids toxic thionyl chloride. Toluene can be recycled. Improves atom economy over older methods. google.comgoogle.com |
| Alternative Batch Method | L-Tartaric acid, Benzoyl chloride, Benzotrichloride | Toluene, Xylene, etc. | Designed to prevent the formation of benzoic acid and sulfur dioxide by-products. google.com |
| Continuous Process | (Based on kinetic data) | Toluene | Enables better process control, improved safety, and potential for energy savings. Kinetic data is available for reactor design. acs.orgchemicalbook.com |
Future research will continue to optimize these processes, seeking to replace hazardous reagents, minimize solvent use, and improve energy efficiency to align fully with the principles of a sustainable chemical industry.
Q & A
Q. What are the optimal reaction conditions for synthesizing tartaric anhydride dibenzoate from tartaric acid?
this compound is synthesized via benzoylation of tartaric acid using benzoyl chloride (BzCl) in acetonitrile (MeCN) under reflux. Key parameters include stoichiometric control of BzCl (2.2–2.5 equivalents), reaction temperature (80–100°C), and solvent purity. Post-reaction, hydrolysis of the intermediate O,O′-dibenzoyltartaric anhydride with water yields the final product. Factorial and rotatable experimental designs can optimize yields to >95% by adjusting pH and reaction time .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic peaks at δ 5.6–5.8 ppm (tartaric backbone protons) and δ 167–170 ppm (carbonyl carbons). Infrared (IR) spectroscopy identifies ester C=O stretches at ~1740 cm⁻¹. High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) resolves enantiomeric impurities, while mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H]⁺ at 357.3 g/mol) .
Q. How can researchers mitigate competing di-acylation during this compound synthesis?
Competing di-acylation is minimized by:
- Stoichiometric control : Limiting BzCl to ≤2.2 equivalents.
- Temperature modulation : Lower temperatures (60–70°C) reduce side reactions.
- Solvent selection : Polar aprotic solvents (e.g., MeCN) favor mono-acylation. HPLC monitoring of reaction intermediates (e.g., mono- vs. di-acylated products) enables real-time adjustments .
Advanced Research Questions
Q. What mechanistic insights explain the dual pathways in tartaric acid acylation?
Two pathways occur during acylation:
- Route 1 : Direct acylation of tartaric acid’s hydroxyl groups, forming mono-O-benzoyl-tartaric acid.
- Route 2 : Cyclization of mono-acylated intermediates to form O-benzoyl-L-tartaric anhydride, which reacts further with BzCl. Kinetic studies using stopped-flow NMR reveal Route 1 dominates under dilute conditions, while Route 2 prevails at higher BzCl concentrations. Computational modeling (DFT) supports these findings .
Q. How does this compound enhance chiral separation in metal-organic frameworks (MOFs)?
Functionalizing UiO-66-NH₂@SiO₂ with this compound introduces chiral sites that selectively bind enantiomers via hydrogen bonding and π-π interactions. The compound’s rigid structure limits pore size (≤1.2 nm), enabling size-selective separation of small chiral molecules (e.g., amino acids). Chromatographic efficiency (e.g., resolution factor Rs > 2.0) is validated using High-Performance Liquid Chromatography (HPLC) with UV detection .
Q. How can discrepancies in reported synthesis yields (e.g., 30% vs. 95%) be reconciled?
Yield variations arise from differences in:
- Purification methods : Crystallization vs. column chromatography.
- Reagent purity : ≥99% BzCl reduces side reactions.
- Scale : Pilot-scale processes (e.g., continuous flow reactors) improve reproducibility compared to batch methods. Systematic replication studies using standardized protocols (e.g., ISO guidelines) are recommended to resolve inconsistencies .
Methodological Considerations
Q. What strategies validate the enantiopurity of this compound derivatives?
- Polarimetry : Specific rotation ([α]D²⁵) should match literature values (e.g., +12.5° for R,R-configuration).
- Chiral HPLC : Baseline separation of enantiomers (Rs > 1.5) confirms purity.
- X-ray crystallography : Resolves absolute configuration for critical applications (e.g., pharmaceutical intermediates) .
Q. How do researchers assess the stability of this compound under varying storage conditions?
Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC and Karl Fischer titration quantify degradation products (e.g., hydrolyzed dibenzoyltartaric acid) and moisture uptake. Anhydrous storage in amber vials with molecular sieves (3Å) is optimal for long-term stability .
Tables
Table 1 : Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| BzCl Equivalents | 2.2–2.5 | Maximizes mono-acylation |
| Temperature | 80–100°C | Accelerates reaction |
| Solvent | MeCN (anhydrous) | Reduces di-acylation |
| Hydrolysis pH | 3.5–4.0 | Prevents ester hydrolysis |
Table 2 : Analytical Benchmarks for Enantiopurity Validation
| Method | Target Metric | Acceptable Range |
|---|---|---|
| Chiral HPLC | Resolution (Rs) | ≥1.5 |
| Polarimetry | [α]D²⁵ | ±0.5° of literature |
| X-ray Crystallography | R-factor | ≤0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
